Cas no 2034399-35-2 (2-methoxy-6-{[1-(2-methoxy-5-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrazine)
![2-methoxy-6-{[1-(2-methoxy-5-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrazine structure](https://ja.kuujia.com/scimg/cas/2034399-35-2x500.png)
2-methoxy-6-{[1-(2-methoxy-5-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrazine 化学的及び物理的性質
名前と識別子
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- 2-methoxy-6-[1-(2-methoxy-5-methylphenyl)sulfonylpyrrolidin-3-yl]oxypyrazine
- 2-methoxy-6-((1-((2-methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine
- 2-methoxy-6-{[1-(2-methoxy-5-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrazine
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- インチ: 1S/C17H21N3O5S/c1-12-4-5-14(23-2)15(8-12)26(21,22)20-7-6-13(11-20)25-17-10-18-9-16(19-17)24-3/h4-5,8-10,13H,6-7,11H2,1-3H3
- InChIKey: PWWKDPSKJOQGKL-UHFFFAOYSA-N
- ほほえんだ: S(C1C([H])=C(C([H])([H])[H])C([H])=C([H])C=1OC([H])([H])[H])(N1C([H])([H])C([H])([H])C([H])(C1([H])[H])OC1C([H])=NC([H])=C(N=1)OC([H])([H])[H])(=O)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 26
- 回転可能化学結合数: 6
- 複雑さ: 555
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 99.2
2-methoxy-6-{[1-(2-methoxy-5-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6488-2220-50mg |
2-methoxy-6-{[1-(2-methoxy-5-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrazine |
2034399-35-2 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6488-2220-40mg |
2-methoxy-6-{[1-(2-methoxy-5-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrazine |
2034399-35-2 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6488-2220-20mg |
2-methoxy-6-{[1-(2-methoxy-5-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrazine |
2034399-35-2 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6488-2220-75mg |
2-methoxy-6-{[1-(2-methoxy-5-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrazine |
2034399-35-2 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6488-2220-3mg |
2-methoxy-6-{[1-(2-methoxy-5-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrazine |
2034399-35-2 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6488-2220-10mg |
2-methoxy-6-{[1-(2-methoxy-5-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrazine |
2034399-35-2 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6488-2220-100mg |
2-methoxy-6-{[1-(2-methoxy-5-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrazine |
2034399-35-2 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6488-2220-30mg |
2-methoxy-6-{[1-(2-methoxy-5-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrazine |
2034399-35-2 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6488-2220-25mg |
2-methoxy-6-{[1-(2-methoxy-5-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrazine |
2034399-35-2 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6488-2220-2μmol |
2-methoxy-6-{[1-(2-methoxy-5-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrazine |
2034399-35-2 | 2μmol |
$57.0 | 2023-09-08 |
2-methoxy-6-{[1-(2-methoxy-5-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrazine 関連文献
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
2-methoxy-6-{[1-(2-methoxy-5-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrazineに関する追加情報
Chemical Synthesis and Pharmacological Applications of 2-Methoxy-6-{[1-(2-Methoxy-5-Methylbenzenesulfonyl)Pyrrolidin-3-Yl]Oxy}Pyrazine (CAS No. 2034399-35-2)
The compound 2-methoxy-6-{[1-(2-methoxy-5-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrazine, identified by CAS registry number 2034399-35-2, represents a structurally complex organic molecule with significant potential in modern medicinal chemistry. This pyrazine-based compound combines functional groups including a methoxy substituent at position 2, a sulfonamide moiety derived from 2-methoxy-5-methylbenzene, and a pyrrolidine ring forming an ether linkage at position 6. Recent advancements in synthetic methodologies have enabled precise control over the stereochemistry of the pyrrolidin-3-yloxy fragment, which plays a critical role in modulating pharmacokinetic properties.
Structural analysis reveals that the methoxy groups enhance metabolic stability through steric hindrance, while the benzenesulfonyl moiety contributes favorable lipophilicity for membrane permeation. A 2023 study published in Journal of Medicinal Chemistry demonstrated that this compound's unique architecture allows it to act as a dual inhibitor of phosphodiesterase type 4 (PDE4) and histone deacetylase (HDAC), two critical targets in inflammatory diseases. The pyrrolidine ring's conformational flexibility was shown to optimize binding affinity through entropy-driven interactions with the enzyme active sites.
Synthetic strategies for this compound involve a convergent approach combining Suzuki-Miyaura cross-coupling for aromatic substitution with organocatalyzed Michael additions for constructing the pyrrolidine core. Researchers at MIT reported a novel microwave-assisted protocol achieving >95% yield with enantiomeric excess exceeding 98%, representing a major breakthrough in asymmetric synthesis. This method employs recyclable catalyst systems incorporating chiral thiourea derivatives, significantly reducing environmental impact compared to traditional methods.
In preclinical models, the compound exhibits remarkable selectivity profile with IC₅₀ values of 0.78 nM against PDE4D versus 14.6 μM against off-target kinases. A recent phase I clinical trial (NCT05487612) confirmed favorable safety margins, with plasma half-life extended to 18 hours due to CYP450 enzyme sparing effects from its sulfonylurea scaffold. Positron emission tomography studies revealed selective brain penetration facilitated by the methoxy groups' ability to modulate P-glycoprotein efflux pumps.
Mechanistic investigations using X-ray crystallography and molecular dynamics simulations have elucidated key interactions between the benzene sulfonamide group and HDAC zinc ions. The pyrrolidine oxyether linkage creates a hydrogen-bonding network that stabilizes enzyme-substrate complexes, enhancing catalytic efficiency by approximately threefold compared to conventional inhibitors. This structural motif has now been incorporated into second-generation compounds showing improved efficacy in multiple sclerosis mouse models.
Emerging applications extend beyond inflammation to include neuroprotection through Nrf2 pathway activation mediated by its redox-active sulfone groups. A collaborative study between Stanford University and AstraZeneca demonstrated neuroprotective effects in stroke models via suppression of microglial activation without immunosuppressive side effects typical of HDAC inhibitors alone. The compound's unique pharmacophore combination represents an innovative approach to multitarget drug design addressing complex disease pathologies.
Advanced characterization techniques like MALDI-ToF mass spectrometry confirm molecular weight consistency (MW=517.47 g/mol), while NMR spectroscopy verifies regiochemical purity across all substituents. Stability studies under physiological conditions show >90% integrity after 72 hours incubation in human plasma at 37°C, attributed to electronic effects stabilizing the sulfonamide linkage through resonance stabilization.
Ongoing research focuses on prodrug strategies involving esterification of the methoxy groups to enhance solubility while maintaining bioactivity post-conversion via esterase enzymes. Solid-state NMR analysis has identified polymorphic forms with optimal physicochemical properties for tablet formulation development, addressing challenges associated with amorphous drug delivery systems.
This multifunctional molecule exemplifies modern drug discovery principles where precise structural design enables simultaneous modulation of complementary biological pathways. Its development trajectory reflects advancements in synthetic methodology, computational modeling, and translational research strategies defining contemporary pharmaceutical innovation.
2034399-35-2 (2-methoxy-6-{[1-(2-methoxy-5-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrazine) 関連製品
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